4-Ethylchromane-4-carboxylic acid is a compound belonging to the class of chroman derivatives, characterized by a chromane backbone with an ethyl group and a carboxylic acid functional group. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. It is classified as a carboxylic acid, specifically an aromatic carboxylic acid, given its structure that includes a chromane ring.
The compound can be synthesized through various methods, often involving the manipulation of chromane derivatives. Chromanes are bicyclic compounds that consist of a benzene ring fused to a tetrahydrofuran ring. They are known for their diverse biological activities and are often explored in drug development. The classification of 4-ethylchromane-4-carboxylic acid places it within the broader category of bioactive compounds, which may exhibit pharmacological properties.
Several synthetic routes have been established for producing 4-ethylchromane-4-carboxylic acid. Key methods include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. For example, using dimethyl sulfoxide as a solvent can facilitate certain reactions while minimizing side products .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds. For instance, characteristic peaks for the carboxylic acid group appear in the IR spectrum around 1700 cm .
4-Ethylchromane-4-carboxylic acid can participate in various chemical reactions:
Each reaction pathway requires specific conditions, such as temperature and catalysts, to optimize yields. For example, esterification typically requires an acidic catalyst and heat .
Relevant analyses include spectral data from NMR and mass spectrometry confirming molecular identity and purity .
4-Ethylchromane-4-carboxylic acid has potential applications in various scientific fields:
Research continues into optimizing its synthesis and understanding its biological mechanisms further .
The compound systematically named 4-ethylchromane-4-carboxylic acid (CAS No. 1479076-50-0) follows IUPAC guidelines for fused bicyclic systems. The parent structure is chromane (IUPAC: 3,4-dihydro-2H-1-benzopyran), comprising a benzene ring fused to a dihydropyran ring. The locant "4" indicates the position of two distinct substituents: an ethyl group (–CH₂CH₃) and a carboxylic acid (–COOH) bonded to the same tetrahedral C4 atom. This quaternary carbon center is part of the pyran ring’s non-planar heterocyclic system [1] [6].
Alternative naming conventions include:
The molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. Canonical SMILES notation (CCC1(CCOC2=CC=CC=C12)C(=O)O) and InChIKey (ILDOTYCOAKOPBX-UHFFFAOYSA-N) further specify atomic connectivity and stereochemistry, confirming the absence of chiral centers but highlighting steric constraints [1] [6].
Table 1: Key Identifiers of 4-Ethylchromane-4-carboxylic Acid
| Property | Value |
|---|---|
| CAS No. | 1479076-50-0 |
| IUPAC Name | 4-Ethylchromane-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| SMILES | CCC1(CCOC2=CC=CC=C12)C(=O)O |
| InChIKey | ILDOTYCOAKOPBX-UHFFFAOYSA-N |
| Purity (Commercial) | ≥95% |
| Computed LogP | 2.20 |
| Topological Polar Surface Area | 46.53 Ų |
The chromane core consists of a benzene ring (rings A) fused to a partially saturated six-membered oxygen-containing heterocycle (ring B). Ring B adopts a half-chair conformation, with C4 being sp³-hybridized and tetrahedral. The ethyl and carboxylic acid substituents at C4 introduce significant steric crowding due to:
Computational models indicate a dihedral angle of approximately 55° between the carboxylic acid moiety and the plane of the benzene ring. This angle minimizes conjugation between the carboxyl group and the aromatic π-system, reducing electronic delocalization. The quaternary C4 atom also restricts ring flexibility, locking the pyran ring in a puckered conformation that impacts solubility and reactivity [1] [6].
Structurally analogous chromane carboxylic acids exhibit distinct properties based on substituent position and electronic effects:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1